Diphenylzinc

Descripción general

Descripción

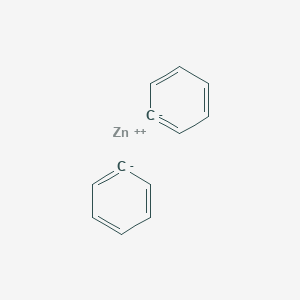

Diphenylzinc (Ph2Zn) is a chemical compound used in various organic synthesis processes. It is known for its role as a catalyst or reagent in polymerization reactions and cross-coupling reactions, as well as its ability to form complexes with other compounds. The interaction of diphenylzinc with water, ethers, and other organometallic compounds has been extensively studied to understand its behavior and potential applications in synthetic chemistry .

Synthesis Analysis

Diphenylzinc can be synthesized through various methods, including the reaction of dicyclopentadienyldiphenyltitanium with diphenylzinc, which proceeds with the elimination of benzene and the formation of a complex containing titanium and zinc . Additionally, diphenylzinc is involved in the synthesis of stable organic radicals through palladium-catalyzed Stille and Suzuki-Miyaura reactions, which are high yielding and can produce a range of aryl and heteroaryl compounds .

Molecular Structure Analysis

The molecular structure of diphenylzinc has been characterized through X-ray diffraction studies. For instance, the complexation of diphenylzinc with simple ethers has led to the isolation of stable crystalline adducts, revealing normal tetra-coordinated and unusual penta-coordinated zinc atoms in these complexes . Moreover, the molecular and crystal structure of a superstable free radical derived from diphenylzinc has been studied, showing significant dihedral angles and π-π interactions that contribute to the formation of a lamellar supramolecular structure .

Chemical Reactions Analysis

Diphenylzinc participates in various chemical reactions, including the polymerization of epoxides such as ethylene oxide and styrene oxide. The activity of diphenylzinc in these reactions is greatly influenced by the molar ratio of water to diphenylzinc, with optimal activity observed at a ratio of unity for ethylene oxide polymerization . In the case of styrene oxide polymerization, diphenylzinc alone produced the best yield, and the resulting polymers always had a head-to-tail arrangement .

Physical and Chemical Properties Analysis

The physical and chemical properties of diphenylzinc and its derivatives have been explored through various studies. For example, the magnetic properties of a stable radical derived from diphenylzinc have been characterized, showing that it is thermally stable and obeys Curie-Weiss behavior with weak ferromagnetic interactions . Additionally, the slow atmospheric oxidation of diphenylzinc has been observed, leading to the formation of a dinuclear compound with a distorted tetrahedral coordination geometry around the zinc atoms10.

Aplicaciones Científicas De Investigación

1. Asymmetric Functional Organozinc Additions to Aldehydes

- Application Summary : Diphenylzinc is used in the catalytic asymmetric addition of a carbon nucleophile to a carbonyl compound. This process produces a C−C bond and a chiral center simultaneously .

- Methods of Application : The laboratory has developed a series of 1,1′-bi-2-naphthol (BINOL)-based chiral catalysts for the asymmetric organozinc addition to aldehydes. It is found that the 3,3′-dianisyl-substituted BINOLs are not only highly enantioselective for the alkylzinc addition to aldehydes, but also highly enantioselective for the diphenylzinc addition to aldehydes .

- Results or Outcomes : The application of the H8BINOL amine catalysts is expanded in situ − by using generated diarylzinc reagents from the reaction of aryl iodides with ZnEt2, which still gives high enantioselectivity and good catalytic activity .

2. Synthesis of Ligands

- Application Summary : Diphenylzinc is used in the synthesis of ligands .

- Methods of Application : A one-step synthesis has been achieved to incorporate Lewis basic amine groups into the 3,3′-positions of the partially hydrogenated H8BINOL .

- Results or Outcomes : These H8BINOL amine compounds have become more generally enantioselective and efficient catalysts for the diphenylzinc addition to aldehydes to produce various types of chiral benzylic alcohols .

3. Radical Reactions with TEMPO

- Application Summary : Diphenylzinc is used in radical reactions with TEMPO .

- Methods of Application : The study compares model mechanochemical, slow-chemistry and solution radical reactions between TEMPO and homoleptic organozinc compounds (i.e., di-tert-butylzinc and diphenylzinc) .

- Results or Outcomes : In the case of the t Bu 2 Zn/TEMPO reaction system only a dimeric diamagnetic complex [ t BuZn(μ-TEMPO*)] 2 is obtained in yields slightly varying with the method chosen .

4. Synthetic Equivalent of a Ph− Synthon

- Application Summary : Diphenylzinc is commonly used as the synthetic equivalent of a Ph− synthon .

- Methods of Application : Solvent-free diphenylzinc exists as dimeric PhZn (μ-Ph)2ZnPh molecules in the solid state . It may be prepared by reaction of phenyllithium with zinc bromide .

- Results or Outcomes : The reaction of phenyllithium with zinc bromide produces Diphenylzinc .

5. Reaction with Aryldiazonium Salts

- Application Summary : Diphenylzinc is used in the reaction with aryldiazonium salts .

- Methods of Application : The reaction of diarylzinc reagents with aryldiazonium salts leads to the direct formation of cis-azo compounds .

- Results or Outcomes : The reaction produces cis-azo compounds .

6. Complexation with Simple Ethers

- Application Summary : Diphenylzinc is used in the complexation with simple ethers .

- Methods of Application : The study has been conducted on the complexation of diphenylzinc with simple ethers .

- Results or Outcomes : The study resulted in the crystal structures of the complexes Ph2Zn·glyme and Ph2Zn·diglyme .

7. Reaction with Phenylmagnesium Bromide

- Application Summary : Diphenylzinc can be prepared by the reaction of phenylmagnesium bromide with zinc chloride .

- Methods of Application : The reaction involves phenylmagnesium bromide and zinc chloride .

- Results or Outcomes : The reaction produces Diphenylzinc .

8. Reaction with Diphenylmercury

- Application Summary : Diphenylzinc can also be prepared by the reaction of diphenylmercury with zinc metal .

- Methods of Application : The reaction involves diphenylmercury and zinc metal .

- Results or Outcomes : The reaction produces Diphenylzinc .

9. Radical Transformations

- Application Summary : Diphenylzinc is used in radical transformations .

- Methods of Application : A comparative study of model mechanochemical, slow-chemistry and solution radical reactions between TEMPO and homoleptic organozinc compounds (i.e., di-tert-butylzinc and diphenylzinc) has been conducted .

- Results or Outcomes : When TEMPO is mixed with diphenylzinc in a 2:1 molar ratio a novel paramagnetic Lewis acid–base adduct is isolated in high yields regardless of the applied methodology .

Safety And Hazards

Diphenylzinc is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as Pyrophoric solids, Skin Corrosion/Irritation, and Serious Eye Damage/Eye Irritation . It catches fire spontaneously if exposed to air and causes severe skin burns and eye damage .

Direcciones Futuras

While specific future directions for Diphenylzinc were not found in the search results, it’s worth noting that organozinc compounds, in general, are essential in the synthesis of natural products and their derivatives . Their application to the enhancement of reaction performance has been examined, for example through their use in large-scale reactions, which is safer than other methods .

Propiedades

IUPAC Name |

zinc;benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H5.Zn/c2*1-2-4-6-5-3-1;/h2*1-5H;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUNROVZNGITPIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[C-]C=C1.C1=CC=[C-]C=C1.[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diphenylzinc | |

CAS RN |

1078-58-6 | |

| Record name | Diphenylzinc | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.803 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.